molecular formula C15H26N2O2 B5722434 N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B5722434
M. Wt: 266.38 g/mol
InChI Key: PHPDRDGUPXRXHI-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C15H26N2O2. This compound is characterized by the presence of a cyclohexylamino group and a cyclohexanecarboxamide group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide can be synthesized through a multi-component reaction involving cyclohexyl isocyanide, paraformaldehyde, and acrylic acid. The reaction typically occurs at room temperature and yields the desired compound in good quantities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific combination of cyclohexylamino and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h12-13H,1-11H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPDRDGUPXRXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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